molecular formula C9H8N2OS B2449824 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol CAS No. 1412957-89-1

2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol

Cat. No.: B2449824
CAS No.: 1412957-89-1
M. Wt: 192.24
InChI Key: NNNMJJVYAMIBRD-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a thiophene ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-hydroxy-6-chloropyrimidine with thiophene-3-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced to dihydropyrimidine derivatives using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-hydroxy-6-(thiophen-2-yl)pyrimidine: Similar structure but with the thiophene ring at the 2-position.

    2-Methyl-6-(furan-3-yl)pyrimidin-4-ol: Similar structure but with a furan ring instead of a thiophene ring.

    2-Methyl-6-(phenyl)pyrimidin-4-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for developing novel therapeutic agents and advanced materials .

Properties

IUPAC Name

2-methyl-4-thiophen-3-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-10-8(4-9(12)11-6)7-2-3-13-5-7/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNMJJVYAMIBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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